2-(4-Vinyl-phenyl)-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Vinyl-phenyl)-pyrazine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Vinyl-phenyl)-pyrazine typically involves the reaction of 4-vinylphenylboronic acid with 2-bromopyrazine under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Vinyl-phenyl)-pyrazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 2-(4-ethylphenyl)-pyrazine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-(4-Vinyl-phenyl)-pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and form stable structures
Mechanism of Action
The mechanism of action of 2-(4-Vinyl-phenyl)-pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Vinylphenol: An isomer with a hydroxyl group instead of a pyrazine ring.
2-Vinylpyridine: A compound with a vinyl group attached to a pyridine ring.
4-Vinylbenzoic Acid: A compound with a carboxylic acid group instead of a pyrazine ring
Uniqueness: 2-(4-Vinyl-phenyl)-pyrazine is unique due to the presence of both a vinyl group and a pyrazine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable polymers makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(4-ethenylphenyl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h2-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOEPMMZFJXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.